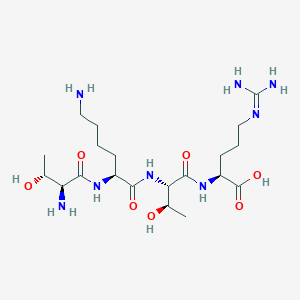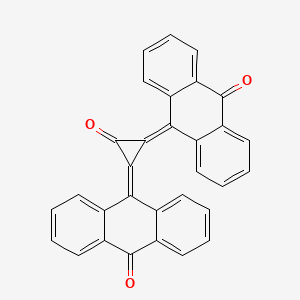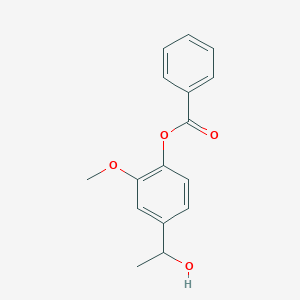
2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a thiadiazine ring fused with a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazolidines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar methoxy substituents.
2-(3,4-Dimethoxyphenyl)quinoline: A quinoline derivative with similar structural features.
3-(3,4-Dimethoxyphenyl)propanoic acid: A monocarboxylic acid with a similar phenyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to its thiadiazine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66299-56-7 |
|---|---|
Molekularformel |
C11H12N2O3S |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C11H12N2O3S/c1-15-8-4-3-7(5-9(8)16-2)11-13-12-10(14)6-17-11/h3-5H,6H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
JUNNKZMLOSMIPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)CS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


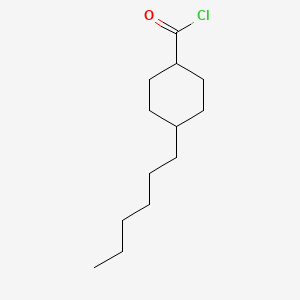
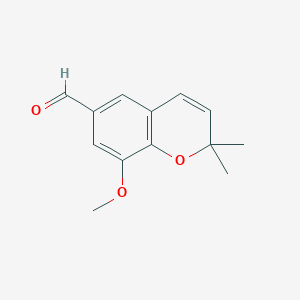
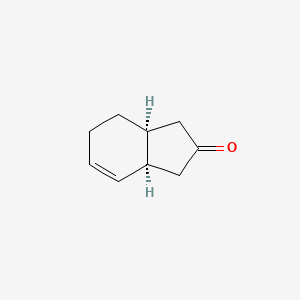

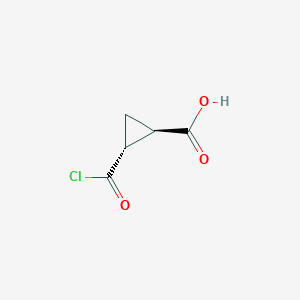
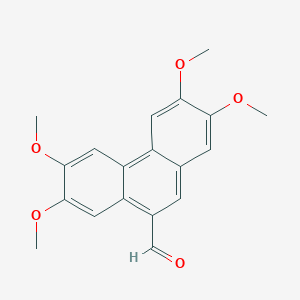
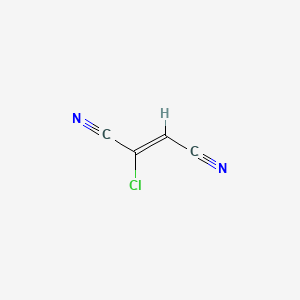
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
